Ethyl Benzoylformate-d5

説明

準備方法

Ethyl Benzoylformate-d5 can be synthesized through various methods. One common synthetic route involves the enantioselective hydrogenation of ethyl benzoylformate on a platinum/alumina catalyst modified with dihydrocinchonidine . This method has been studied extensively for its high enantioselectivity and efficiency . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure the purity and stability of the compound .

化学反応の分析

Ethyl Benzoylformate-d5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, various oxidizing agents for oxidation, and nucleophiles for substitution reactions . Major products formed from these reactions include ethyl mandelate and other derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethyl Benzoylformate-d5 is widely utilized as an internal standard in proton NMR spectroscopy. The presence of five deuterium atoms allows for improved signal-to-noise ratios without interfering with the proton signals of the analyte being studied. This characteristic is crucial for obtaining accurate structural information about complex molecules.

Isotopic Tracing

The compound serves as an isotopic tracer in metabolic studies. By incorporating deuterium into biological systems, researchers can track the movement and transformation of molecules over time. This application is particularly valuable in understanding metabolic pathways and reaction kinetics in living organisms.

Organic Synthesis

This compound is employed as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Hydrogenation : It can be selectively hydrogenated to produce other functionalized compounds.

- Oxidation and Reduction : The compound undergoes various oxidation and reduction reactions, making it versatile for synthetic applications .

Biochemical Research

Enzyme Substrate

In biochemical studies, this compound acts as a substrate for enzymes such as benzoylformate decarboxylase. This interaction helps elucidate enzyme mechanisms and substrate specificity, contributing to our understanding of enzymatic reactions.

Proteomics

The compound is also used in proteomics research to study protein interactions and functions. By labeling proteins with deuterated compounds, researchers can gain insights into protein dynamics and conformational changes under different conditions .

Case Study 1: Metabolic Pathway Analysis

A study investigated the reduction of this compound using Saccharomyces cerevisiae entrapped in alginate fibers. The conversion yielded (S)-(+)-mandelate with high enantiomeric excess (>99%) after 1.5 hours, demonstrating its utility in asymmetric synthesis and metabolic engineering.

Case Study 2: Drug Development

In drug synthesis research, this compound was used to explore new synthetic routes for antibiotics like Cephalexin. The incorporation of deuterium provided insights into reaction mechanisms that could lead to more efficient synthesis processes .

作用機序

The mechanism of action of Ethyl Benzoylformate-d5 involves its interaction with specific molecular targets and pathways. For instance, during the enantioselective hydrogenation process, the compound interacts with the platinum/alumina catalyst modified with dihydrocinchonidine, leading to the formation of enantiomerically pure products . The exact molecular targets and pathways may vary depending on the specific application and reaction conditions .

類似化合物との比較

Ethyl Benzoylformate-d5 can be compared with other similar compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl pyruvate . While these compounds share similar chemical structures and properties, this compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and analysis of molecular interactions .

Similar Compounds::- Ethyl Benzoylformate

- Methyl Benzoylformate

- Ethyl Pyruvate

生物活性

Ethyl Benzoylformate-d5 is a deuterated derivative of ethyl benzoylformate, a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview of this compound

This compound is primarily used in synthetic organic chemistry and has applications in drug development and biochemical research. Its structure allows it to participate in various chemical reactions, making it a valuable compound for studying metabolic pathways and enzyme interactions.

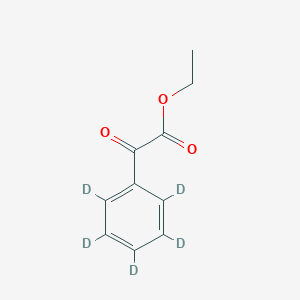

Chemical Structure

This compound can be represented by the following chemical structure:

- Molecular Formula : C10H9O3D5

- Molecular Weight : Approximately 195.25 g/mol

Physical Properties

- Melting Point : Data not widely available; typically analyzed in solution.

- Solubility : Soluble in organic solvents like ethanol and ether.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with enzymes and cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting the biosynthesis of critical biomolecules.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

Study 1: Enzyme Interaction

A study published in the Journal of Organic Chemistry demonstrated that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The research indicated that the compound acts as a substrate, undergoing oxidation and forming reactive metabolites that can affect cellular functions .

| Enzyme | Activity Type | Effect of this compound |

|---|---|---|

| Cytochrome P450 | Oxidation | Increased metabolite formation |

| Aldose reductase | Inhibition | Decreased glucose conversion |

Study 2: Cellular Effects

In another investigation focusing on cellular effects, this compound was found to modulate the activity of transcription factors. This modulation led to significant changes in gene expression profiles associated with stress response pathways. The study highlighted the compound's potential as a therapeutic agent in conditions characterized by oxidative stress .

Toxicity and Safety Profile

While this compound shows promise in various applications, its toxicity profile must be considered. Preliminary studies suggest that at high concentrations, it may induce oxidative stress and apoptosis in certain cell types. Further research is necessary to establish safe dosage levels for therapeutic use.

特性

IUPAC Name |

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440693 | |

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025892-26-5 | |

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。